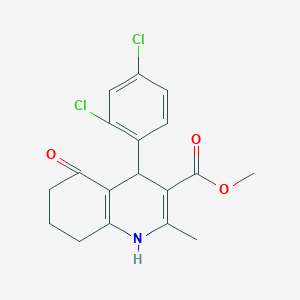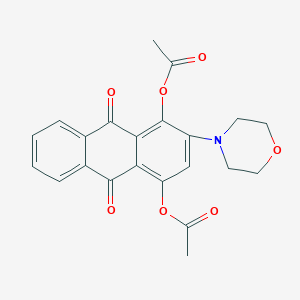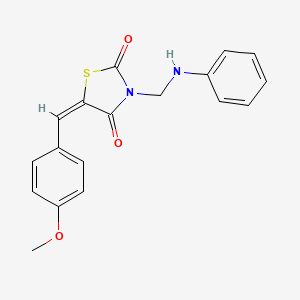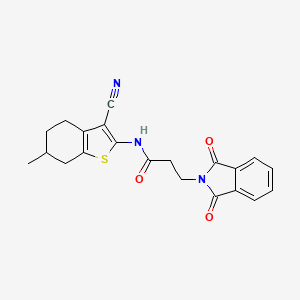![molecular formula C16H13ClN2O2S B5118234 5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not well understood. However, studies have suggested that it may exert its pharmacological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that 5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to possess insecticidal and fungicidal properties by disrupting the metabolic pathways of pests and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to cells and organisms at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One potential direction is the development of novel derivatives with improved pharmacological properties. Another potential direction is the investigation of its potential applications in other fields, such as energy storage and conversion. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity, which may inform its use in future experiments and applications.
Conclusion:
In conclusion, 5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with significant potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations, but it is clear that this compound has significant potential for future research and applications.
Méthodes De Synthèse
The synthesis of 5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl mercaptan with 3-methoxybenzohydrazide in the presence of phosphorus oxychloride and triethylamine. The resulting product is then reacted with potassium carbonate and 1,3-dibromo-5,5-dimethylhydantoin to yield the final compound.
Applications De Recherche Scientifique
5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, analgesic, and anti-cancer agent. In agriculture, it has been investigated for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, it has been studied for its potential use in the development of organic electronics and optoelectronics.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-20-13-4-2-3-11(9-13)16-18-15(21-19-16)10-22-14-7-5-12(17)6-8-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEXKXAJMISCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)sulfanylmethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)



![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)
![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)